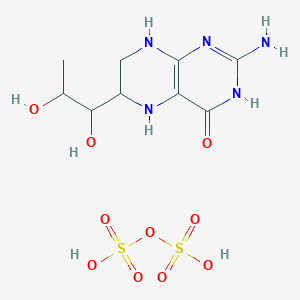

2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(6S)-Tetrahydro-L-bioptérine disulfate est un composé chimique qui joue un rôle crucial dans divers processus biologiques. Il s'agit d'une forme réduite de la bioptérine, un dérivé de la ptéridine naturellement présent. Ce composé est important dans la biosynthèse des neurotransmetteurs et de l'oxyde nitrique, ce qui le rend essentiel pour les fonctions neurologiques et cardiovasculaires adéquates.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du (6S)-Tetrahydro-L-bioptérine disulfate implique généralement la réduction de la bioptérine. Une méthode courante est l'hydrogénation catalytique de la bioptérine en présence d'un catalyseur approprié tel que le palladium sur carbone. La réaction est effectuée dans des conditions douces, généralement à température ambiante et à pression atmosphérique, pour obtenir la tétrahydrobioptérine souhaitée.

Méthodes de production industrielle

La production industrielle de (6S)-Tetrahydro-L-bioptérine disulfate implique souvent des procédés d'hydrogénation catalytique à grande échelle. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées assure un rendement élevé et une pureté élevée du produit final. La forme disulfate est obtenue en traitant la tétrahydrobioptérine avec de l'acide sulfurique, suivie d'une cristallisation.

Analyse Des Réactions Chimiques

Types de réactions

(6S)-Tetrahydro-L-bioptérine disulfate subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée en bioptérine.

Réduction : Elle peut être davantage réduite en dihydrobioptérine.

Substitution : Elle peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Hydrogénation catalytique utilisant du palladium sur carbone.

Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés dans des conditions douces.

Principaux produits formés

Oxydation : Bioptérine.

Réduction : Dihydrobioptérine.

Substitution : Diverses ptéridines substituées en fonction du nucléophile utilisé.

Applications de la recherche scientifique

(6S)-Tetrahydro-L-bioptérine disulfate a de nombreuses applications dans la recherche scientifique :

Chimie : Utilisé comme agent réducteur et dans la synthèse de molécules organiques complexes.

Biologie : Joue un rôle dans la biosynthèse de neurotransmetteurs tels que la dopamine, la sérotonine et la noradrénaline.

Médecine : Investigated for its potential in treating neurological disorders and cardiovascular diseases.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme réactif biochimique.

Mécanisme d'action

Le mécanisme d'action du (6S)-Tetrahydro-L-bioptérine disulfate implique son rôle de cofacteur pour diverses enzymes. Il est essentiel à l'activité de la synthase d'oxyde nitrique, qui produit l'oxyde nitrique, une molécule de signalisation essentielle. Il agit également comme cofacteur pour les hydroxylases d'acides aminés aromatiques, qui sont impliquées dans la synthèse des neurotransmetteurs.

Applications De Recherche Scientifique

(6S)-Tetrahydro-L-biopterin Disulfate has numerous applications in scientific research:

Chemistry: Used as a reducing agent and in the synthesis of complex organic molecules.

Biology: Plays a role in the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine.

Medicine: Investigated for its potential in treating neurological disorders and cardiovascular diseases.

Industry: Used in the production of pharmaceuticals and as a biochemical reagent.

Mécanisme D'action

The mechanism of action of (6S)-Tetrahydro-L-biopterin Disulfate involves its role as a cofactor for various enzymes. It is essential for the activity of nitric oxide synthase, which produces nitric oxide, a critical signaling molecule. It also acts as a cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters.

Comparaison Avec Des Composés Similaires

Composés similaires

Bioptérine : La forme oxydée de la tétrahydrobioptérine.

Dihydrobioptérine : Une forme partiellement réduite de la bioptérine.

Néoptérine : Un autre dérivé de la ptéridine avec des fonctions biologiques différentes.

Unicité

(6S)-Tetrahydro-L-bioptérine disulfate est unique en raison de son rôle spécifique en tant que cofacteur dans les réactions enzymatiques. Sa capacité à participer à la fois aux réactions d'oxydation et de réduction le rend polyvalent dans diverses voies biochimiques. De plus, sa forme disulfate améliore sa stabilité et sa solubilité, ce qui la rend adaptée aux applications industrielles.

Propriétés

Formule moléculaire |

C9H17N5O10S2 |

|---|---|

Poids moléculaire |

419.4 g/mol |

Nom IUPAC |

2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate |

InChI |

InChI=1S/C9H15N5O3.H2O7S2/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-8(2,3)7-9(4,5)6/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H,1,2,3)(H,4,5,6) |

Clé InChI |

LBQCNNFCOOFVNL-UHFFFAOYSA-N |

SMILES canonique |

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)OS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.